Nepetoidin A

Description

Historical Overview of Nepetoidin A Discovery

This compound, along with its isomer Nepetoidin B, belongs to a group of caffeic acid esters that are considered chemotaxonomic markers for the subfamily Nepetoideae of the Lamiaceae family. frontiersin.orgjst.go.jp The initial isolation and characterization of these compounds were part of broader phytochemical investigations into various plant species known for their traditional medicinal uses. For instance, research on Hyptis pectinata led to the isolation of this compound from an ethyl acetate (B1210297) fraction of the plant's leaves. scielo.br Similarly, studies on Ocimum basilicum (sweet basil) have identified this compound in cell suspension cultures. mdpi.com These discoveries were foundational, paving the way for more targeted and efficient isolation strategies. The presence of this compound has also been tentatively identified in endemic Nepeta species, further highlighting its distribution within the Lamiaceae family. mdpi.comnih.govresearchgate.net

Advanced Chromatographic Techniques for Isolation of this compound

The purification of this compound from complex plant extracts necessitates the use of powerful separation techniques. edubirdie.commdpi.comjsmcentral.org Modern chromatography is central to obtaining this compound in high purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to isolate this compound from fractions that have been simplified by other chromatographic methods. researchgate.netthermofisher.comshimadzu.be This method is capable of separating closely related compounds, such as isomers, ensuring the high purity of the final product. nih.gov For example, after initial fractionation of an ethyl acetate extract of Hyptis pectinata on a Sephadex LH-20 column, semi-preparative HPLC was employed to isolate this compound and other constituents. scielo.br

Column chromatography is a fundamental technique for the initial fractionation of crude extracts. edubirdie.com Silica (B1680970) gel is a common stationary phase used for this purpose, separating compounds based on polarity. jst.go.jp In the isolation of related compounds from Salvia plebeia, the most active ethyl acetate fraction was first subjected to silica gel column chromatography. nih.govmdpi.com Following this, Sephadex LH-20, a size-exclusion chromatography medium, is often used for further purification. jst.go.jpnih.govmdpi.com This two-step column chromatography approach is effective in significantly reducing the complexity of the extract before finer purification methods are applied. For instance, a portion of an ethyl acetate fraction from Hyptis pectinata was chromatographed on a Sephadex LH-20 column as a key purification step. scielo.br

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase, thus shortening the separation time. scielo.br While specific documented use for this compound is not prevalent, it is a standard and efficient alternative to traditional gravity-fed column chromatography for the initial purification of crude extracts or fractions, such as the ethyl acetate fractions from which this compound is often isolated. researchgate.netscielo.br

Extraction and Purification Protocols from Diverse Natural Sources

This compound is extracted from various plants, primarily within the Lamiaceae family. The specific protocols are adapted to the source material and the chemical properties of the compound. researchgate.netmdpi.com

The choice of solvent is critical for efficiently extracting this compound. Studies have shown that while polar solvents are typically used for extracting phenolics, this compound and B show poor extractability with these solvents. researchgate.net A common strategy involves initial extraction with a polar solvent like ethanol (B145695) or methanol, followed by liquid-liquid partitioning. nih.govmdpi.comgoogle.comresearchgate.net

For example, in the study of Salvia plebeia, the dried aerial parts were extracted with 70% ethanol. nih.govmdpi.com The resulting crude extract was then suspended in water and partitioned successively with solvents of increasing polarity, including n-hexane, chloroform, ethyl acetate, and n-butanol. nih.govmdpi.com this compound is often found in the ethyl acetate fraction, which is then carried forward for chromatographic purification. scielo.brnih.govnih.gov Research on Ocimum basilicum has also highlighted that while co-extraction with the major polyphenol, rosmarinic acid, is possible with solvent mixtures, it is less efficient than using preferred individual solvents. researchgate.net This underscores the importance of optimizing solvent systems for maximizing the yield of this compound.

| Plant Source | Extraction Solvent | Fractionation Solvent | Key Chromatographic Steps |

| Hyptis pectinata | Ethanol | Ethyl Acetate | Sephadex LH-20, Semi-preparative HPLC scielo.br |

| Salvia plebeia | 70% Ethanol | Ethyl Acetate | Silica Gel, Sephadex LH-20, Preparative HPLC nih.govmdpi.com |

| Ocimum basilicum | Not specified | Not specified | UPLC-I TQD MS for analysis in cell cultures mdpi.com |

| Canna edulis | Ethanol | Ethyl Acetate | Not specified for Nepetoidin B, but general fractionation performed nih.gov |

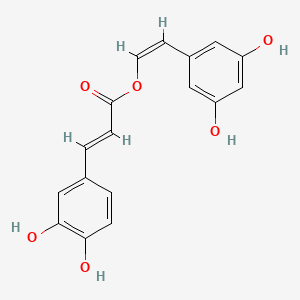

Structure

3D Structure

Properties

Molecular Formula |

C17H14O6 |

|---|---|

Molecular Weight |

314.29 g/mol |

IUPAC Name |

[(Z)-2-(3,5-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H14O6/c18-13-7-12(8-14(19)10-13)5-6-23-17(22)4-2-11-1-3-15(20)16(21)9-11/h1-10,18-21H/b4-2+,6-5- |

InChI Key |

FOWPKLFOIDTRMY-YXPGJMBHSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)OC=CC2=CC(=CC(=C2)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O/C=C\C2=CC(=CC(=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC=CC2=CC(=CC(=C2)O)O)O)O |

Synonyms |

nepetoidin A |

Origin of Product |

United States |

Discovery and Isolation Methodologies

Extraction and Purification Protocols from Diverse Natural Sources

Yield Optimization in Plant Tissues and Cell Cultures

The production of Nepetoidin A and related compounds can be significantly influenced by the cultivation method, with plant tissue and cell cultures showing great promise for yield optimization. researchgate.netresearchgate.net

Research Findings in Ocimum basilicum

Studies on sweet basil (Ocimum basilicum L.) have demonstrated the potential of callus and suspension cultures for the high-level accumulation of nepetoidins, including this compound. researchgate.netresearchgate.net Research conducted by Berim and Gang (2020) highlighted that these antioxidant polyphenols accumulate at high levels under tissue culture conditions. researchgate.net This makes in vitro cultures a valuable model for studying the biosynthesis of these compounds. researchgate.net

Elicitors, which are substances that can induce the production of secondary metabolites in plants, have been explored to enhance the yield of bioactive compounds in cell cultures. For instance, in Ocimum basilicum callus cultures, the use of copper oxide (CuO) nanoparticles as an elicitor was investigated. researchgate.net The results showed that callus grown on a Murashige and Skoog (MS) medium supplemented with 10 mg/L of CuO nanoparticles led to the highest accumulation of biomass and phenolic content compared to controls. researchgate.net While this particular study focused on other phenolic compounds like rosmarinic acid and chicoric acid, the principle of using elicitors is a key strategy for optimizing the production of target metabolites like this compound in plant cell cultures. researchgate.net

Another approach to enhancing metabolite production is through the use of signaling molecules like melatonin (B1676174). In one study, the application of 15 μM melatonin to Ocimum basilicum cultures resulted in a significant increase in total phytochemical production. researchgate.net

The following table summarizes the impact of different elicitors on the production of phenolic compounds in Ocimum basilicum cell cultures, providing a model for potential optimization strategies for this compound.

| Elicitor/Treatment | Plant Material | Key Findings |

| Copper Oxide (CuO) Nanoparticles (10 mg/L) | Ocimum basilicum callus cultures | Highest biomass accumulation and total phenolic content. researchgate.net |

| Melatonin (15 µM) | Ocimum basilicum cultures | Significant increase in total phytochemical production. researchgate.net |

Considerations for Extractability and Stability of Nepetoidins

The extraction and stability of nepetoidins, including this compound, present unique challenges that have historically led to them being undetected in many analyses.

Extractability Challenges

Nepetoidins are known for their poor extractability with polar solvents, which are commonly used for the extraction of phenolic compounds. researchgate.netresearchgate.net This has been a significant reason for their underrepresentation in phytochemical studies. Research has shown that the levels of nepetoidins, but not rosmarinic acid, were dramatically reduced in extracts from dried leaves. researchgate.netresearchgate.net However, this was not due to degradation as previously thought, but rather to reduced extractability. researchgate.netresearchgate.net

A key finding was that the extractability of nepetoidins from dried plant tissue could be restored by wetting the tissue with water before adding a nonpolar solvent. researchgate.netresearchgate.net This suggests that the physical state of the plant material and the choice of solvent system are critical factors for efficient extraction.

Stability Considerations

While earlier reports suggested that nepetoidins were unstable, more recent studies have indicated that the issue may be more related to extractability than inherent instability. researchgate.netresearchgate.net The observation that their levels in extracts from dried leaves could be restored points towards a physical or chemical interaction within the dried tissue that hinders extraction, rather than chemical degradation of the compounds themselves. researchgate.netresearchgate.net

The co-extraction of nepetoidins with other compounds is also a consideration. Correlation analysis has revealed the presence of novel compounds that are co-extracted with nepetoidins and are proposed to be nepetoidin dimers. researchgate.netresearchgate.net This highlights the complexity of the chemical matrix in which these compounds are found and the need for optimized extraction protocols to ensure their accurate quantification and analysis.

Structural Elucidation and Spectroscopic Characterization

Methodological Approaches for De Novo Structure Determination of Nepetoidin A

The de novo, or from the beginning, structure determination of this compound relies on a combination of sophisticated spectroscopic and spectrometric techniques. bruker.com The initial isolation and purification of the compound, often from plant sources like those in the Lamiaceae family, is a critical first step. researchgate.netresearchgate.net Following isolation, a suite of analytical methods is employed.

The process typically begins with Mass Spectrometry (MS) to ascertain the molecular weight and elemental composition. nih.gov Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HSQC, and HMBC), is used to piece together the molecular framework. researchgate.netslideshare.net These NMR techniques reveal the connectivity of atoms within the molecule, providing a detailed structural map. Infrared (IR) spectroscopy may also be used to identify functional groups present in the molecule. Finally, comparison with data from known related compounds and, if possible, total synthesis can confirm the proposed structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool in the structural assignment of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra are fundamental to the structural analysis of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). For instance, specific chemical shifts can indicate the presence of aromatic protons and olefinic protons. mdpi.comthieme-connect.com

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. nih.gov The chemical shifts in the ¹³C NMR spectrum can distinguish between different types of carbons, such as carbonyl, aromatic, and aliphatic carbons. nih.gov For example, a signal around δ 165.9 ppm would be indicative of an ester carbonyl carbon. nih.gov

| ¹H NMR Data for this compound Isomers | |

| Isomer | ¹H NMR (500 MHz, acetone-d₆) δH (ppm), J (Hz) |

| (Z,E)-1 | 5.67 (d, J = 7.4, H-7'), 6.51 (d, J = 15.9, H-8), 6.81 (d, J = 8.2, H-5'), 6.90 (d, J = 8.2, H-5), 7.00 (dd, J = 8.2, 2.1, H-6'), 7.13 (dd, J = 8.2, 2.1, H-6), 7.26 (d, J = 2.0, H-2), 7.26 (d, J = 7.3, H-8'), 7.37 (d, J = 2.1, H-2'), 7.73 (d, J = 15.9, H-7), 8.05 (br. s, 4 x OH) nih.govthieme-connect.com |

| (E,E)-1 | 6.36 (d, J = 15.8, H-8), 6.38 (d, J = 12.8, H-7'), 6.77−6.78 (m, H-6' and H-5), 6.89 (d, J = 8.2, H-5'), 6.93 (d, J = 1.8, H-2), 7.11 (dd, J = 8.2, 2.1, H-6), 7.22 (d, J = 2.1, H-2'), 7.68 (d, J = 15.9, H-7), 7.81 (d, J = 12.8, H-8'), 8.21 (br. s, 4 x OH) nih.govthieme-connect.com |

| ¹³C NMR Data for Nepetoidin B | |

| Carbon Atom | Chemical Shift (δ) in ppm |

| Ester Carbonyl | 165.9 nih.gov |

| Oxygenated sp² Carbons | 150.2 (C-4), 149.1 (C-3), 146.1 (C-3'), 146.1 (C-4') nih.gov |

| Oxygenated sp² Methine Carbon | 133.0 (C-8') nih.gov |

| sp² Quaternary Carbons | 127.9 (C-1), 127.9 (C-1') nih.gov |

| sp² Methine Carbons | 147.0 (C-8), 133.0 (C-8'), 123.6 (C-6), 122.9 (C-6'), 117.4 (C-2'), 116.7 (C-5), 116.3 (C-5'), 115.7 (C-2), 113.8 (C-7), 113.3 (C-7') nih.gov |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in complex molecules like this compound. researchgate.netslideshare.netresearchgate.netprinceton.eduimagej.netcam.ac.uk

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netprinceton.edu This helps to establish proton-proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. researchgate.netprinceton.edulibretexts.org This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netresearchgate.netprinceton.edu HMBC is vital for connecting the different spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netprinceton.edu This is particularly useful for determining the stereochemistry and three-dimensional structure of the molecule.

Analysis of J-coupling Constants for Stereochemical Elucidation

The analysis of J-coupling constants (spin-spin coupling constants) in the ¹H NMR spectrum is a powerful method for determining the stereochemistry of a molecule. thieme-connect.comlibretexts.org The magnitude of the J-coupling constant between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. libretexts.orguci.edu

For olefinic protons, a large coupling constant (typically > 12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically < 12 Hz) suggests a cis (Z) configuration. nih.govthieme-connect.com This analysis has been instrumental in distinguishing between the (Z,E) and (E,E) isomers of nepetoidins. nih.gov For example, the large coupling constant of ~16 Hz observed for certain olefinic protons in nepetoidins confirms a trans double bond. thieme-connect.comresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the characterization of this compound, providing essential information about its molecular weight, elemental composition, and structural features through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecule, leading to an unambiguous molecular formula. researchgate.net For instance, the molecular formula of Nepetoidin B, an isomer of this compound, was deduced to be C₁₇H₁₄O₆ by HRESIMS. mdpi.com

The fragmentation patterns observed in the mass spectrum provide further structural clues. chemguide.co.uklibretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns can help to identify structural motifs within the molecule. nih.gov For example, a fragment ion at m/z 163 is considered typical for caffeic acid esters, a structural component of nepetoidins. mdpi.com Tentative identification of this compound can be made based on its m/z value of 313 in conjunction with its retention time in liquid chromatography. mdpi.com Further fragmentation of this ion can provide more detailed structural information. mdpi.com

Tandem Mass Spectrometry (MS/MS, MSE) in Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules. ulisboa.pt In the analysis of this compound, MS/MS provides critical information about its molecular weight and fragmentation pattern, which aids in identifying its constituent parts.

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been instrumental in determining the molecular formula of related compounds like Nepetoidin B as C17H14O6. mdpi.com This technique involves ionizing the sample and then separating the ions based on their mass-to-charge ratio. In a tandem MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. ulisboa.pt This fragmentation pattern is unique to the molecule's structure. For instance, in the analysis of metabolites from Zataria multiflora, tandem mass spectral analysis was crucial for the putative annotation of 68 metabolites, including nepetoidins. openagrar.de The fragmentation data obtained from techniques like UHPLC/ESI-QTOF-MS provides detailed insights into the structural motifs of these compounds. openagrar.de

Table 1: Tandem Mass Spectrometry Data for Related Compounds

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Nepetoidin B | [M+H]+ | Not specified | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Identification

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV-visible region, which corresponds to electronic transitions within a molecule. nanofase.euwepub.org This method is particularly useful for identifying chromophores, the parts of a molecule responsible for its color.

The UV-Vis spectrum of a compound provides information about the presence of conjugated systems and other functional groups that absorb in this region. wepub.org For phenolic compounds like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands related to the phenylpropanoid structures. In a study on Canna indica, UV spectra were recorded on a ThermoEVO 300 spectrometer to aid in the structural elucidation of compounds including nepetoidin B. informahealthcare.com While specific absorption maxima for this compound were not detailed in the search results, the technique is a standard part of the structural characterization process for such natural products.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a vibrational spectroscopy technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. rsc.orgnih.gov Each functional group has a characteristic vibrational frequency, making IR spectroscopy a valuable tool for structural elucidation.

In the characterization of compounds like this compound, IR spectroscopy would be used to identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) within the aromatic rings and the propenoate linker. For example, in the analysis of compounds from Canna indica, IR spectra were recorded to identify these functional groups. informahealthcare.com The synthesis of Nepetoidin B also utilized FT-IR spectroscopy to study the functional groups present in the products. researcher.life

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (phenolic) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C=O (ester) | 1700-1725 |

| C=C (aromatic) | 1450-1600 |

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in space can be determined, including the absolute configuration of chiral centers. youtube.com

For a molecule like this compound, obtaining a suitable single crystal is a prerequisite for X-ray crystallographic analysis. If successful, this technique would provide unambiguous proof of its structure and stereochemistry. While the search results mention the use of X-ray diffraction in the context of related studies, there is no specific report of a successful X-ray crystal structure determination for this compound itself. researcher.life The ability to form well-ordered crystals is a significant challenge for many natural products. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD, Optical Rotatory Dispersion - ORD) in Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. saschirality.org Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such methods that are crucial for determining the absolute configuration of stereoisomers in solution. cas.cz

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of polarized light as a function of wavelength. saschirality.orgcas.cz These techniques are particularly valuable when X-ray crystallography is not feasible. The stereochemistry of nepetoidin isomers has historically been elucidated based on analyses of J-coupling constants from NMR spectroscopic data. thieme-connect.com However, chiroptical methods could provide further confirmation of the stereochemical assignments. The application of these techniques to this compound would involve comparing the experimentally measured ECD or ORD spectrum with theoretically calculated spectra for the possible stereoisomers. There is a growing interest in the application of chiroptical spectroscopy for the structural elucidation of natural products. unideb.hu

Biosynthetic Pathways and Precursor Studies

Putative Biosynthetic Routes to Nepetoidin A

While the complete biosynthetic pathway of this compound is still under investigation, several routes have been proposed based on its chemical structure and the known metabolic pathways in producing organisms. One plausible mechanism involves the oxidative decarboxylation of rosmarinic acid. nih.gov Another proposed route suggests the condensation of the enol form of dopaldehyde with caffeic acid. nih.gov A third hypothesis points to the decarboxylation of p-hydroxyphenylpyruvic acid followed by esterification with the enol form of 3,4-dihydroxyphenylacetaldehyde. nih.gov this compound is considered a derivative of caffeic acid. frontiersin.org

Role of Phenolic Acid Pathways (e.g., Phenylpropanoid Pathway, Tyrosine-Derived Pathway)

The biosynthesis of this compound is intrinsically linked to the broader phenolic acid pathways, which provide the necessary precursor molecules.

The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant secondary metabolites. frontiersin.orgmdpi.com This pathway starts with the amino acid phenylalanine and, through a series of enzymatic reactions, produces key intermediates like cinnamic acid and p-coumaric acid. frontiersin.orgembopress.org These intermediates serve as building blocks for various phenolic compounds, including the caffeic acid moiety of this compound. frontiersin.orgfrontiersin.org The pathway involves enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). frontiersin.orgembopress.org

The tyrosine-derived pathway also plays a crucial role. nih.gov Plants can synthesize tyrosine de novo via the shikimate pathway. mdpi.comresearchgate.net Tyrosine can be converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase (TAT). researchgate.net In some plants, particularly grasses, a bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL) can directly convert tyrosine to p-coumaric acid. frontiersin.org This pathway provides the 4-hydroxyphenyllactate portion of related compounds like rosmarinic acid, highlighting its potential involvement in supplying precursors for this compound. mdpi.comhst-j.org

Enzymatic Biotransformation and Precursor Identification (e.g., Rosmarinic Acid Synthase)

Enzymatic reactions are central to the formation of this compound. Biotransformation, the chemical modification of substances by living organisms, is a key process. nih.gov While the specific enzymes directly responsible for the final steps of this compound synthesis are not yet fully characterized, the involvement of enzymes analogous to those in the rosmarinic acid biosynthesis pathway is strongly suggested.

Rosmarinic acid synthase (RAS) , a key enzyme in the biosynthesis of rosmarinic acid, catalyzes the esterification of 4-coumaroyl-CoA (from the phenylpropanoid pathway) and 4-hydroxyphenyllactate (from the tyrosine pathway). mdpi.comhst-j.orgresearchgate.net Given the structural similarities between rosmarinic acid and the proposed precursors of this compound, it is plausible that a similar synthase or a related enzyme is involved in its formation. Studies have identified rosmarinic acid synthase gene sequences in various Lamiaceae species. researchgate.net

Precursor identification studies have pointed to several key molecules. Caffeic acid and its derivatives are consistently identified alongside this compound in plant extracts. nih.govmdpi.comscispace.com In Nepeta nepetella, nepetoidin has been identified along with other phenolic compounds like caffeic acid, ferulic acid, and rosmarinic acid. mdpi.com

Isotopic Labeling Studies in Pathway Mapping

Isotopic labeling is a powerful technique for elucidating metabolic pathways by tracing the incorporation of labeled atoms from precursors into final products. creative-proteomics.compku.edu.cn This method allows researchers to track the movement and transformation of molecules within a biological system. creative-proteomics.com

While specific isotopic labeling studies exclusively focused on the this compound biosynthetic pathway are not extensively documented in the available literature, this methodology has been instrumental in mapping the biosynthesis of related phenolic compounds like rosmarinic acid. For instance, studies using 13C-labeled precursors have been crucial in defining the steps of the phenylpropanoid pathway and understanding metabolic flux. nih.gov Such studies have confirmed the roles of phenylalanine and tyrosine as primary precursors for the two distinct aromatic moieties of rosmarinic acid. nih.gov The application of similar stable isotope tracing techniques, such as using 13C or 15N, would be invaluable in definitively confirming the proposed biosynthetic routes and identifying the specific precursors and intermediates in the formation of this compound. creative-proteomics.comsigmaaldrich.com

Genetic Basis of this compound Biosynthesis in Producing Organisms

The production of this compound is ultimately controlled at the genetic level. sciopen.com The genes encoding the biosynthetic enzymes determine the capacity of an organism to synthesize this compound. The identification and characterization of these genes are essential for understanding the regulation of the pathway and for potential metabolic engineering applications. nih.gov

While the specific gene cluster for this compound biosynthesis has not been fully elucidated, research into related pathways provides significant clues. The genetic basis for the biosynthesis of other complex natural products, such as epoxyketones and glyceollins, often involves gene clusters where the genes for sequential enzymatic steps are located in close proximity on the chromosome. nih.govnih.govfrontiersin.org This co-location facilitates the coordinated expression of the pathway genes. frontiersin.org

Studies on Lamiaceae species have identified genes for key enzymes in the upstream phenylpropanoid and rosmarinic acid pathways, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and rosmarinic acid synthase (RAS). embopress.orgresearchgate.net It is highly probable that the genes responsible for this compound biosynthesis are part of this broader metabolic gene network. The identification of candidate genes often involves transcriptomic analysis of tissues or cell cultures that are actively producing the compound. researchgate.net

Accumulation and Regulation of Nepetoidins in Plant Cell and Tissue Cultures

Plant cell and tissue cultures offer a controlled environment to study the biosynthesis and regulation of secondary metabolites, including Nepetoidins. fao.orgmdpi.com These in vitro systems can often produce compounds at higher levels than the intact plant. fao.org

Studies have shown that this compound and B can accumulate to high levels in callus and suspension cultures of sweet basil (Ocimum basilicum). researchgate.netresearchgate.net This indicates that the biosynthetic machinery for these compounds is active in undifferentiated cells. The accumulation of these compounds in cell cultures makes them a valuable model system for biosynthetic studies. researchgate.netresearchgate.net

The production of secondary metabolites in cell cultures is influenced by various factors, including the composition of the culture medium, plant growth regulators, and the application of elicitors. fao.org For example, in transformed root cultures of Nepeta teydea, Nepetoidin B has been isolated, suggesting that organized tissues in culture can also be a source of these compounds. mdpi.comscispace.comresearchgate.net The regulation of the pathway is complex, involving feedback inhibition where the end product may inhibit the activity of key enzymes in its own synthesis. mdpi.com

Table 1: Accumulation of Nepetoidins in Ocimum basilicum Cell Cultures

| Cell Line/Culture Type | Compound | Accumulation Level |

| 'SW' Callus | This compound | High |

| 'SW' Suspension | This compound | High |

| 'Sweet Dani' Callus | This compound | High |

| 'Sweet Dani' Suspension | This compound | High |

| 'SW' Callus | Nepetoidin B | High |

| 'SW' Suspension | Nepetoidin B | High |

| 'Sweet Dani' Callus | Nepetoidin B | High |

| 'Sweet Dani' Suspension | Nepetoidin B | High |

| Data derived from studies on dedifferentiated basil cells, indicating high relative accumulation. researchgate.netresearchgate.net |

Synthetic Strategies and Analog Development

Retrosynthetic Analysis of Nepetoidin A Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.com For the scaffold of nepetoidin B, a closely related isomer, a common retrosynthetic approach involves a few key disconnections. researchgate.net

A primary disconnection is the ester bond, which simplifies the molecule into two main fragments: a substituted cinnamic acid and a substituted phenylethanol derivative. researchgate.net Further analysis of these fragments reveals that they can both be derived from a common precursor, such as 3,4-dimethoxybenzaldehyde (B141060). researchgate.netresearchgate.net This strategy is advantageous as it allows for a convergent synthesis, where the two key fragments are prepared separately and then combined in a later step. researchgate.net The retrosynthetic analysis for nepetoidin B is illustrated in the figure below.

Total Synthesis Approaches to this compound

The total synthesis of nepetoidins has been achieved through various routes, often focusing on efficiency and stereoselectivity. While specific total synthesis of this compound is less documented, the synthesis of its isomer, Nepetoidin B, provides significant insights into potential synthetic pathways that could be adapted.

Several key reactions are pivotal in the synthesis of nepetoidin scaffolds.

Baeyer–Villiger Oxidation: This reaction is crucial for converting a ketone into an ester. In the synthesis of nepetoidin B, a Baeyer–Villiger oxidation of 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one using oxone was employed to create the ester linkage and form the tetramethylated nepetoidin B intermediate. thieme-connect.comthieme-connect.comnih.govrsc.org This reaction is a cornerstone of one of the earliest reported synthetic routes. thieme-connect.comrsc.org

Demethylation: The final step in many nepetoidin syntheses involves the removal of methyl protecting groups from the hydroxyl functionalities. rsc.org Boron tribromide (BBr₃) is a common reagent for this purpose, effectively cleaving the methyl ethers to yield the final dihydroxyphenyl groups of nepetoidin B. thieme-connect.comthieme-connect.comnih.gov Another method utilizes iodotrimethylsilane (B154268) (Me₃SiI) and quinoline (B57606) for demethylation. researchgate.net

Corey–Fuchs Reaction: This reaction is instrumental in converting aldehydes to terminal alkynes. rsc.org In a more recent synthesis of nepetoidin B, 3,4-dimethoxybenzaldehyde was converted to the corresponding terminal alkyne using the Corey-Fuchs reaction. rsc.org

Ruthenium-Catalyzed Anti-Markovnikov Addition: This reaction is used to couple a carboxylic acid with a terminal alkyne. researchgate.netrsc.org Specifically, it was used to forge the bond between 3,4-dimethoxycinnamic acid and the terminal alkyne derived from 3,4-dimethoxybenzaldehyde to produce tetramethylated nepetoidin B. rsc.org

The double bond in the cinnamoyl moiety of nepetoidins can exist as either (E) or (Z) isomers. rsc.org Controlling the stereochemistry of this double bond is a critical aspect of the synthesis.

In one synthesis of nepetoidin B, the Baeyer-Villiger oxidation of the starting (E,E)-dienone proceeded stereospecifically to afford the (E,E)-isomer of tetramethylated nepetoidin B, with no isomerization to the (Z,E) form observed. thieme-connect.comnih.gov However, the subsequent demethylation step can lead to a mixture of isomers. For instance, demethylation with boron tribromide resulted in a 94:6 ratio of (E,E) to (Z,E) isomers of nepetoidin B. thieme-connect.comthieme-connect.comnih.gov In a different approach, the demethylation of isolated (Z, E)- and (E, E)-tetramethylated nepetoidin B could selectively produce the corresponding nepetoidin B isomers. researchgate.net

Key Reaction Methodologies (e.g., Baeyer–Villiger Oxidation, Demethylation)

Semi-synthetic Modifications and Derivative Generation

Currently, there is limited specific information available in the searched results regarding the semi-synthetic modifications and derivative generation of this compound. Research has primarily focused on the total synthesis of the related compound, Nepetoidin B. thieme-connect.comrsc.orgrsc.orgthieme.de

Development of Focused Libraries for Structure-Activity Relationship (SAR) Studies

The development of focused libraries of this compound analogs is a logical step to explore its biological potential and to understand the relationship between its structure and activity. While the direct creation of focused libraries for this compound is not explicitly detailed in the provided search results, the synthetic routes established for Nepetoidin B lay a clear foundation for such work. thieme-connect.comrsc.orgthieme.de By systematically modifying the aromatic rings, the linker, and the stereochemistry of the double bond, researchers can generate a diverse set of analogs. These libraries would be invaluable for probing the structural requirements for the anti-inflammatory, antioxidant, and other biological activities reported for nepetoidins. researchgate.netdovepress.com Such studies are crucial for identifying lead compounds with improved potency and selectivity.

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo Models

In Vitro Biological Activity Profiling of Nepetoidin A

Efforts to profile the in vitro activities of this compound have been minimal, with most literature referencing the compound only in the context of its isolation.

Antioxidant Activities (e.g., Free-Radical Scavenging)

While some studies have noted that "nepetoidins" as a class exhibit strong antioxidant properties, specific data quantifying the free-radical scavenging capacity of this compound is not available. Research has more thoroughly documented the antioxidant effects of Nepetoidin B.

Anti-inflammatory Effects in Macrophage Cells (e.g., RAW 264.7 cells)

There is a significant lack of research into the anti-inflammatory effects of this compound. In contrast, Nepetoidin B has been extensively studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, demonstrating notable anti-inflammatory activity. nih.govdovepress.commdpi.com Similar dedicated studies on this compound are currently absent from the scientific literature.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Nitric Oxide Synthase, COX-2)

The potential for this compound to act as an inhibitor of key enzymes involved in inflammation and oxidative stress, such as xanthine oxidase, nitric oxide synthase (NOS), and cyclooxygenase-2 (COX-2), has not been reported. Studies that do mention enzyme inhibition in this context have specifically identified Nepetoidin B as the active agent. researchgate.netarkat-usa.org

Antileishmanial Activity

This compound has been successfully isolated from the leaves of Hyptis pectinata, a plant used in traditional medicine for treating infections. nih.govnih.gov In a key phytochemical study, this compound (identified as compound 6) was isolated along with ten other compounds, including its isomer Nepetoidin B (compound 7). nih.govnih.gov However, when selected compounds from this plant were evaluated for in vitro activity against the promastigote form of Leishmania braziliensis, this compound was not included in the tested group. nih.govscience.gov The study reported that other compounds from the extract displayed antileishmanial activity, while Nepetoidin B was found to be inactive. nih.govnih.gov Consequently, there is no direct scientific evidence to support or refute the antileishmanial activity of this compound.

Mechanistic Elucidation at the Molecular and Cellular Level

Given the absence of established biological activities for this compound, there have been no subsequent investigations into its potential mechanisms of action. The detailed mechanistic pathways that have been elucidated, such as the modulation of NF-κB, Nrf2/HO-1, and JNK/P38 signaling cascades, are all attributed to the activity of Nepetoidin B. nih.govdovepress.comresearchgate.netinvivochem.com The molecular and cellular targets of this compound remain unknown.

Modulation of Signaling Pathways (e.g., NF-κB, Nrf2/HO-1, JNK/P38)

This compound has demonstrated significant modulatory effects on key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmedchemexpress.eumedchemexpress.comchemsrc.com In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound reduced the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-6, and IL-1β by inhibiting this pathway. researchgate.netnih.gov The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. researchgate.netnih.gov This inhibitory effect on NF-κB, a critical regulator of inflammatory gene expression, underscores the anti-inflammatory potential of this compound. researchgate.netnih.govchemfaces.com

Nrf2/HO-1 Signaling Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a crucial antioxidant defense mechanism. researchgate.netnih.govnih.gov In LPS-stimulated macrophages, this compound treatment led to increased expression of HO-1. researchgate.netnih.govnih.gov This activation is associated with the nuclear translocation of Nrf2. nih.gov The anti-inflammatory effects of this compound were diminished when HO-1 was inhibited, indicating that the activation of the Nrf2/HO-1 pathway is a key component of its cytoprotective and anti-inflammatory actions. researchgate.netnih.govnih.gov

JNK/P38 Signaling Pathway: this compound has been found to inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. tandfonline.comnih.govresearchgate.net In a mouse model of liver ischemia/reperfusion (I/R) injury and a corresponding in vitro model using AML12 cells, this compound pretreatment significantly inhibited the phosphorylation of JNK and p38 proteins. nih.govresearchgate.net This inhibition of the JNK/p38 pathway is linked to the upregulation of Mitogen-activated protein kinase phosphatase 5 (MKP5). tandfonline.comnih.govresearchgate.net The regulation of this pathway contributes to the compound's protective effects against oxidative stress, inflammation, and apoptosis. tandfonline.comnih.gov

Target Identification and Validation (e.g., MKP5, iNOS, COX-2)

Research has identified several key molecular targets of this compound, providing insight into its mechanisms of action.

MKP5: Mitogen-activated protein kinase phosphatase 5 (MKP5), also known as dual-specificity phosphatase 10 (DUSP10), has been identified as a target of this compound. tandfonline.comnih.govresearchgate.netmdpi.com Molecular docking studies have shown a good binding affinity between this compound and the MKP5 protein. tandfonline.comnih.gov In cellular and animal models, this compound treatment increased the expression of MKP5. tandfonline.comnih.govtandfonline.com The protective effects of this compound against liver injury and its inhibition of the JNK/P38 pathway were significantly reduced in MKP5 knockout models, confirming that MKP5 is a critical mediator of this compound's hepatoprotective effects. tandfonline.comnih.govresearchgate.net

iNOS and COX-2: this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. nih.govchemfaces.commdpi.com In LPS-stimulated macrophages, this compound pretreatment significantly lowered the protein levels of both iNOS and COX-2. nih.govmdpi.com This inhibition leads to a reduction in the production of their respective products, nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govmdpi.com The downregulation of iNOS and COX-2 is linked to the inhibition of the NF-κB signaling pathway, which is a known activator of both enzymes. nih.govmdpi.com However, one study reported that this compound inhibited iNOS protein expression and transcription without affecting COX-2. chemfaces.comnih.gov

Gene Expression and Protein Level Modulation

This compound has been observed to modulate the expression of various genes and proteins involved in inflammation and cellular protection. In LPS-stimulated RAW 264.7 macrophages, this compound has been shown to decrease the mRNA and protein expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. researchgate.netmdpi.com Concurrently, it upregulates the expression of the antioxidant protein HO-1 in a dose- and time-dependent manner. nih.gov In a model of liver ischemia/reperfusion injury, this compound increased the expression of the protein MKP5. tandfonline.comnih.govtandfonline.com Furthermore, it has been demonstrated to inhibit the phosphorylation of JNK and p38 proteins, thereby modulating their activity at the post-translational level. researchgate.netnih.gov The modulation of these genes and proteins is central to the anti-inflammatory and cytoprotective effects of this compound.

In Vivo Efficacy Studies in Pre-clinical Animal Models (e.g., Liver Ischemia/Reperfusion Injury)

The therapeutic potential of this compound has been evaluated in pre-clinical animal models, with a significant focus on liver ischemia/reperfusion (I/R) injury.

Relevant Disease Models and Outcome Measures

The primary in vivo model used to assess the efficacy of this compound is the mouse model of liver ischemia/reperfusion (I/R) injury. tandfonline.comnih.govresearchgate.netdovepress.com This model mimics the damage that occurs when blood supply is restored to the liver after a period of ischemia, a common occurrence in liver surgeries like transplantation. researchgate.net

Key outcome measures evaluated in these studies include:

Serum Transaminase Levels: Levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage. tandfonline.comnih.gov

Histological Analysis: Liver tissue is examined for signs of necrosis and inflammatory cell infiltration. tandfonline.comnih.gov

Oxidative Stress Markers: The levels of reactive oxygen species (ROS) and other markers of oxidative stress are assessed. tandfonline.com

Inflammatory Markers: The expression of pro-inflammatory cytokines is measured. tandfonline.com

Apoptosis: The extent of programmed cell death (apoptosis) in liver cells is evaluated. tandfonline.com

In these models, this compound treatment has been shown to significantly reduce serum ALT and AST levels, decrease the area of liver necrosis, lower oxidative stress and ROS content, reduce the expression of inflammatory cytokines and inflammatory cell infiltration, and inhibit apoptosis. tandfonline.comnih.gov

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic biomarkers are utilized in vivo to understand the dose- and time-dependent effects of a drug on its target and to link these effects to the observed therapeutic outcomes. alsglobal.comappliedclinicaltrialsonline.com In the context of this compound research in liver I/R injury models, the evaluation of pharmacodynamic biomarkers has been crucial.

The key pharmacodynamic biomarkers assessed include:

MKP5 Expression: this compound treatment has been shown to increase the protein expression of MKP5 in the liver tissue of mice subjected to I/R injury. tandfonline.comnih.govtandfonline.com

Phosphorylation of JNK and p38: The levels of phosphorylated JNK and p38 proteins in liver tissue are measured to assess the activity of the MAPK signaling pathway. This compound has been found to inhibit the phosphorylation of these proteins in vivo. nih.govresearchgate.net

Inflammatory Cytokines: The expression levels of inflammatory cytokines in the liver are monitored as biomarkers of the inflammatory response. tandfonline.com

The modulation of these biomarkers correlates with the protective effects of this compound against liver damage, providing evidence for its mechanism of action in a living organism. nih.govresearchgate.net The use of MKP5 knockout mice has further validated the importance of this protein as a key pharmacodynamic biomarker and a mediator of this compound's efficacy. tandfonline.comnih.govresearchgate.net

Data Tables

Table 1: In Vitro Effects of this compound on Signaling Pathways and Target Proteins

| Cell Line | Stimulus | Key Findings | Reference |

| RAW 264.7 Macrophages | LPS | Inhibited NF-κB activation, iNOS and COX-2 expression. | nih.govmdpi.com |

| RAW 264.7 Macrophages | LPS | Activated Nrf2/HO-1 pathway. | researchgate.netnih.govnih.gov |

| RAW 264.7 Macrophages | LPS | Inhibited JNK1/2 and p38MAPK phosphorylation; restored MKP-5. | chemfaces.comresearchgate.net |

| AML12 Cells | Hypoxia/Reoxygenation | Inhibited JNK/P38 pathway; increased MKP5 expression. | tandfonline.comnih.gov |

Table 2: In Vivo Effects of this compound in a Mouse Model of Liver Ischemia/Reperfusion Injury

| Outcome Measure | Effect of this compound | Reference |

| Serum ALT and AST Levels | Significantly reduced | tandfonline.comnih.gov |

| Liver Necrosis | Significantly reduced | tandfonline.comnih.gov |

| Oxidative Stress | Reduced | tandfonline.com |

| Inflammatory Cytokine Expression | Reduced | tandfonline.com |

| Apoptosis | Inhibited | tandfonline.com |

| MKP5 Protein Expression | Increased | tandfonline.comnih.govtandfonline.com |

| JNK/P38 Phosphorylation | Inhibited | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

A pharmacophore is an abstract representation of the molecular features essential for a molecule's biological activity, including the spatial arrangement of electrostatic and steric properties. nih.gov The identification of these key features within Nepetoidin A is the first step in understanding its interaction with biological targets. The structure of this compound, like its isomer Nepetoidin B, is based on a caffeic acid moiety. This core structure provides several potential interaction points, such as hydrogen bond donors and acceptors, and an aromatic ring system capable of various interactions. researchgate.netijpsonline.com

While detailed experimental studies specifically delineating the definitive pharmacophores of this compound are not extensively available in the reviewed literature, the general structural components suggest that the catechol group (the two adjacent hydroxyl groups on the phenyl ring) and the ester linkage are likely critical determinants of its biological activity. These groups are common features in many biologically active phenolic compounds and are known to participate in key binding interactions with proteins.

Impact of Stereochemistry on Activity (e.g., Z,E and E,E isomers)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.comresearchgate.net Different stereoisomers of a chiral compound can exhibit vastly different potency, efficacy, and toxicity because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one specific isomer. researchgate.net

Geometric isomerism, such as the cis/trans (or Z/E) configuration around a double bond, is a key aspect of stereochemistry that can influence a molecule's shape and its ability to fit into a biological target's binding site. researchgate.net For related compounds like Nepetoidin B, the existence of both (Z, E) and (E, E) isomers has been noted, with the ratio varying between different plant sources. researchgate.net However, specific research isolating the different stereoisomers of this compound and comparing their individual biological activities has not been detailed in the available scientific literature. Such studies would be crucial to determine if one isomer is more active than another, which is a vital consideration for drug development.

Computational Modeling and Molecular Docking in SAR Analysis

Computational methods like molecular docking are powerful tools in SAR analysis. They predict how a ligand (like this compound) might bind to the active site of a target protein, estimating the binding affinity and visualizing the specific interactions that stabilize the complex. nih.govmdpi.com This in silico approach allows for the rapid screening of compounds against various biological targets, providing valuable clues about their potential mechanisms of action.

Recent computational studies have investigated the binding potential of this compound against several important biological targets. In a study targeting breast cancer proteins, this compound was identified as having the highest binding affinity for the estrogen receptor (ER), with a docking score of -9.14 kcal/mol. mdpi.com Another in silico investigation focused on its potential as a bio-insecticide found that this compound exhibited binding affinity for several enzymes from the red palm weevil, including serine proteinase, Acetylcholinesterase (AChE), Acid Phosphatase (ACP), and Alkaline Phosphatase (ALP). medcraveonline.comneovarsity.org These docking studies suggest that this compound has the potential to interact with multiple biological targets, which may explain its diverse, though not yet fully explored, biological activities.

The binding energies from these molecular docking simulations are summarized in the table below. A more negative binding energy generally indicates a more stable and favorable interaction between the ligand and its target protein.

| Target Protein | Organism/Context | Binding Energy (kcal/mol) | Reference |

| Estrogen Receptor (ER) | Human Breast Cancer | -9.14 | mdpi.com |

| Serine Proteinase | Red Palm Weevil | -6.0523 | medcraveonline.com |

| Acetylcholinesterase (AChE) | Red Palm Weevil | -6.2567 | neovarsity.org |

| Acid Phosphatase (ACP) | Red Palm Weevil | -6.6863 | neovarsity.org |

| Alkaline Phosphatase (ALP) | Red Palm Weevil | -6.2251 | neovarsity.org |

This table is generated from data found in the specified research articles.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. slideshare.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. The process involves calculating a set of molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric shape) and using statistical methods to build a predictive model. slideshare.net

To date, specific QSAR studies focusing exclusively on this compound and its analogues to predict a particular biological activity have not been reported in the searched scientific literature. The development of such models would require a dataset of structurally related compounds with experimentally measured activities, which would be a valuable future step in the rational design of novel drugs based on the this compound scaffold.

Pharmacokinetic and Metabolic Studies Non Human in Vivo and in Vitro

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

Comprehensive in vivo studies detailing the full ADME profile of Nepetoidin A in pre-clinical animal models have not been identified in publicly available literature. However, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies have been conducted to theoretically assess its pharmacokinetic properties.

In silico analyses suggest that this compound possesses characteristics favorable for oral administration. researchgate.netbioanalysis-zone.com These computational models predict that the compound would be safe and non-hepatotoxic. researchgate.netbioanalysis-zone.comaltex.org One study identified this compound as a potential substrate for P-glycoprotein (P-gp), an important efflux transporter, but not a substrate for cytochrome P450 (CYP) enzymes. altex.org

For the closely related compound, Nepetoidin B, recent in vivo studies in mice have been conducted, which may provide some context. In these studies, Nepetoidin B was administered at concentrations of 10, 15, and 20 mg/kg and was found to alleviate ischemia/reperfusion-induced liver injury. nih.gov

Table 1: Summary of In Silico ADMET Predictions for this compound

| Property | Predicted Outcome | Source |

| Oral Administration Safety | Predicted to be safe | researchgate.netbioanalysis-zone.comaltex.org |

| Hepatotoxicity | Predicted to be non-hepatotoxic | researchgate.netbioanalysis-zone.comaltex.org |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | altex.org |

| Cytochrome P450 (CYP) Substrate | Predicted not to be a substrate | altex.org |

| Bioavailability | Predicted to have high theoretical bioavailability | nih.gov |

In Vitro Metabolic Stability and Metabolite Identification (e.g., using liver microsomes)

There is a lack of specific published experimental data from in vitro metabolic stability assays for this compound using liver microsomes or other systems. Such studies are crucial for determining a compound's intrinsic clearance and identifying its metabolic pathways. admescope.com Typically, these assays involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, and analyzing the rate of its disappearance over time. nih.gov

While no experimental data exists for this compound, in silico studies have predicted that it is not a substrate for CYP enzymes, suggesting it may have a degree of metabolic stability in systems where CYPs are the primary metabolic enzymes. altex.org Further experimental verification using human and animal liver microsomes is required to confirm these computational predictions and to identify any potential metabolites. europa.eu

Transporter Interactions and Efflux Mechanisms

Experimental studies specifically investigating the interaction of this compound with membrane transporters and efflux mechanisms are not currently available in the scientific literature. Efflux transporters, such as P-glycoprotein (P-gp), play a critical role in drug absorption and distribution by pumping substrates out of cells. nih.gov

Bioavailability Assessment in Animal Models

No direct experimental studies assessing the bioavailability of this compound in animal models have been published. Bioavailability studies, typically conducted in species like rats or dogs, are essential to determine the fraction of an administered dose that reaches systemic circulation. researchgate.netmedwinpublishers.com

Despite the absence of in vivo data, in silico modeling has been used to predict the oral bioavailability of this compound. One such study suggested that this compound has a high theoretical bioavailability. nih.gov It is crucial to underscore that these are computational predictions and require confirmation through formal pharmacokinetic studies in relevant animal models. pharmainformatic.com For context, a study on the related compound Nepetoidin B in mice involved intraperitoneal administration, but did not report on its oral bioavailability. nih.gov

Advanced Analytical Methodologies for Nepetoidin a Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of phenolic compounds like Nepetoidin A. It is instrumental in both assessing the purity of isolated substances and quantifying their presence in complex mixtures, such as plant extracts.

Detailed Research Findings: In phytochemical research, HPLC is frequently coupled with a Diode Array Detector (DAD), which provides ultraviolet-visible spectra for the eluted peaks, aiding in compound identification. For this compound, which possesses chromophores due to its chemical structure, HPLC-DAD is an effective tool. Studies involving the isolation of phenylpropanoids from plants like Hyptis pectinata have utilized semi-preparative HPLC for the purification of compounds, including this compound. semanticscholar.org Following isolation, the purity of the compound is rigorously examined using analytical HPLC, often with diode array detection to ensure no co-eluting impurities are present. semanticscholar.org

The quantification of this compound can be achieved by creating a calibration curve with a pure standard. The area of the chromatographic peak corresponding to this compound is directly proportional to its concentration in the sample. While specific validated HPLC methods solely for this compound are not extensively detailed in the literature, the general parameters for analyzing related phenolic compounds are well-established.

Table 1: Typical Parameters for HPLC-DAD Analysis of Phenolic Compounds

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with acidified water/acetonitrile or methanol |

| Detection | Diode Array Detector (DAD), monitoring at specific wavelengths (e.g., 280 nm, 320 nm) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org It is a gold standard for identifying volatile and semi-volatile organic compounds. frontiersin.org

Detailed Research Findings: In the context of phytochemical analysis of Nepeta species, GC-MS is predominantly used for the characterization of volatile components, such as nepetalactone (B1678191) stereoisomers, which are abundant in the essential oils of these plants. mdpi.comscispace.comnih.gov this compound, being a larger, polar phenolic compound, has low volatility and is not directly amenable to standard GC-MS analysis.

For non-volatile compounds, a chemical derivatization step is required to increase their volatility and thermal stability. science.gov This typically involves replacing active hydrogen atoms in polar functional groups with less polar moieties, such as a trimethylsilyl (B98337) (TMS) group. science.gov While this makes the analysis of phenolics by GC-MS theoretically possible, there is a lack of specific studies in the reviewed literature documenting the derivatization and subsequent GC-MS analysis of this compound. Therefore, its application remains largely hypothetical for this specific compound, with LC-MS techniques being the preferred method.

Table 2: General GC-MS Parameters for Derivatized Analytes

| Parameter | Typical Condition/Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 80 °C to 250 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS, LC-ESI-HR-MS/MS)

The coupling of liquid chromatography with mass spectrometry, particularly Ultra-High-Performance Liquid Chromatography (UPLC) with tandem (MS/MS) or high-resolution mass spectrometry (HR-MS), represents the most powerful and widely used approach for the tentative identification and quantification of this compound in complex plant extracts. These methods offer superior resolution, speed, and sensitivity compared to standard HPLC.

Detailed Research Findings: Multiple studies on the phytochemical composition of Nepeta and Ocimum species have utilized UPLC or LC coupled with Electrospray Ionization (ESI) and high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap. mdpi.comfrontiersin.orgnih.gov In these studies, this compound is often tentatively identified alongside its isomer, Nepetoidin B. The identification is based on the accurate mass measurement of the deprotonated molecule [M-H]⁻ and its specific fragmentation pattern (MS²) in negative ionization mode.

For instance, in the analysis of Nepeta nuda, a compound identified as this compound or B exhibited a deprotonated molecule at an m/z of 313.07606. nih.gov A study on Ocimum basilicum (basil) cell cultures quantified this compound at 6.84 mg/g dry weight and reported its LC-MS characteristics, including retention time and fragmentation ions. mdpi.com The data from these advanced analytical methods provide a high degree of confidence in the identification of the compound, even in trace amounts within a complex matrix.

Table 3: UPLC-MS Data for the Identification of this compound

| Source (Plant) | Method | Retention Time (min) | Ionization Mode | Observed m/z [M-H]⁻ | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|---|---|

| Nepeta species | UHPLC-LTQ OrbiTrap MS | 9.38 | Negative | 313 | Not specified | mdpi.com |

| Ocimum basilicum | LC-MS | 25.53 | Negative | 314.29 | 133, 161, 313, 335 | mdpi.comnih.gov |

| Nepeta nuda | UHPLC-ESI-QToF-MS | 10.31 | Negative | 313.07606 | 123.04611, 133.03063, 151.04076, 161.02620 | nih.gov |

| Isodon serra | UPLC-MS | 18.07 | Negative | 313.0723 | Not specified | polyu.edu.hk |

Note: Data represents compounds tentatively identified as this compound or an isomer.

Spectrophotometric Assays for Detection and Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method often employed in phytochemical analysis. While it lacks the specificity of chromatographic methods, it is valuable for the general quantification of chemical classes and for activity-based assays.

Detailed Research Findings: Spectrophotometric methods are not typically used for the direct quantification of a specific compound like this compound in a crude extract, as the spectra of various phenolic compounds overlap significantly. researchgate.net Instead, these assays are used to determine the "total phenolic content" or "total flavonoid content" of an extract.

However, spectrophotometry is crucial for bioactivity screening. The antioxidant potential of this compound can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. frontiersin.org In this test, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical results in a color change from violet to yellow, which is measured by the decrease in absorbance at a specific wavelength (around 517 nm). A significant color loss in the presence of this compound would indicate strong antioxidant activity. frontiersin.org This allows for its indirect detection and functional characterization.

Table 4: Principle of the DPPH Spectrophotometric Assay

| Step | Description |

|---|---|

| Principle | Measures the ability of an antioxidant to scavenge the stable DPPH free radical. |

| Procedure | A solution of DPPH is mixed with the test sample (containing this compound). |

| Measurement | The decrease in absorbance is monitored at ~517 nm over time. |

| Result | The percentage of radical scavenging activity is calculated, indicating antioxidant potential. |

Challenges and Future Directions in Nepetoidin a Research

Addressing Scalability and Cost-Effective Synthetic Access

The natural abundance of Nepetoidin A is quite low, which makes its extraction from plant sources for extensive research and potential therapeutic applications impractical. researchgate.net For instance, the isolation of a related compound, Nepetoidin B, from Salvia miltiorrhiza Bunge yielded only 37 mg from 100 kg of the plant material. researchgate.net This scarcity necessitates the development of efficient and scalable synthetic routes to produce sufficient quantities of this compound for further investigation.

Several synthetic strategies have been explored for related compounds like Nepetoidin B, which provide insights into potential pathways for this compound synthesis. One approach involved a ruthenium-catalyzed anti-Markovnikov addition of 3,4-dimethoxycinnamic acid to 4-ethynyl-1,2-dimethoxybenzene, followed by demethylation to yield Nepetoidin B. uniovi.es Another synthesis of Nepetoidin B was achieved in three steps starting from the readily available and inexpensive 3,4-dimethoxybenzaldehyde (B141060). researchgate.net A two-step synthesis of Nepetoidin B has also been reported, highlighting efforts towards more cost-effective methods. thieme.descience.gov

Despite these advances, significant challenges remain in developing a truly scalable and cost-effective synthesis for this compound. Key hurdles include:

High Costs and Resource Requirements: The development of new drugs is an expensive and lengthy process, often spanning 10-15 years and costing billions of dollars. openaccessjournals.com These financial burdens can impede the progress of promising compounds like this compound. openaccessjournals.com

Manufacturing Complexities: The synthesis of complex natural products often involves multiple steps, which can be difficult to scale up for industrial production while maintaining quality and consistency. propharmagroup.com

Regulatory Hurdles: Navigating the complex regulatory frameworks for drug approval is a major challenge, particularly for compounds derived from natural sources. propharmagroup.com

Future research in this area should focus on developing more efficient catalytic systems, exploring convergent synthetic strategies, and optimizing reaction conditions to improve yields and reduce the number of synthetic steps. uniovi.esscience.gov The development of a robust and economical synthesis is a critical step to unlock the full therapeutic potential of this compound. thieme.de

Deeper Exploration of Polypharmacology and Potential Off-Target Effects

Polypharmacology, the ability of a single drug to interact with multiple targets, is a critical aspect of modern drug discovery. icr.ac.ukajol.info While this can lead to enhanced therapeutic efficacy, it also carries the risk of unforeseen off-target effects and side effects. icr.ac.uk Therefore, a thorough understanding of the polypharmacology of this compound is essential for its development as a safe and effective therapeutic agent.

The concept of polypharmacology suggests that drugs with multiple targets may have better clinical outcomes than highly selective drugs, which are often therapeutically insufficient. plos.org However, it is crucial to distinguish between beneficial multi-target effects and undesirable off-target interactions that could lead to toxicity. ajol.info

Future research on this compound should include:

Comprehensive Target Profiling: Utilizing computational and experimental methods to identify the full range of molecular targets of this compound. nih.gov This will help to understand its mechanism of action and predict potential side effects.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound affect its binding to various targets. This can help in designing more selective and potent analogs.

Early-Stage Off-Target Screening: Integrating off-target effect monitoring from the earliest stages of drug development to avoid late-stage failures. icr.ac.uk

By systematically exploring the polypharmacology of this compound, researchers can better assess its therapeutic potential and identify potential risks, paving the way for the development of safer and more effective treatments.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach to understanding the complex biological mechanisms underlying the effects of natural products like this compound. humanspecificresearch.orghilarispublisher.com These high-throughput methods provide a global view of molecular changes within a biological system in response to a specific compound, offering insights that are often missed by traditional targeted assays. mdpi.comresearchgate.net

Proteomics: This technology allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. isaaa.org For a compound like this compound, proteomics can help identify the specific proteins and signaling pathways it modulates. For example, studies on the related compound Nepetoidin B have shown that it affects the NF-κB and Nrf2/HO-1 signaling pathways. nih.gov

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics provides a direct snapshot of the phenotype and biochemical activity of a cell or tissue. hilarispublisher.comisaaa.org This can be particularly useful in elucidating the downstream effects of this compound on cellular metabolism.

The integration of these omics technologies can provide a more holistic understanding of this compound's mechanism of action. researchgate.net For instance, combining proteomics and metabolomics data can reveal how changes in protein expression induced by this compound translate into alterations in metabolic pathways. This integrated approach can accelerate the identification of new drug targets and biomarkers for disease. humanspecificresearch.orgmdpi.com

Future research should aim to apply a multi-omics approach to study the effects of this compound in various preclinical models. This will not only deepen our understanding of its therapeutic mechanisms but also aid in identifying potential biomarkers for patient stratification and treatment response.

Development of Advanced Delivery Systems for Pre-clinical Applications

The therapeutic potential of many natural products, including this compound, can be limited by challenges such as poor solubility, low stability, and inadequate bioavailability. dovepress.com Advanced drug delivery systems offer a promising solution to overcome these limitations and enhance the efficacy of natural product-based therapies in preclinical studies. dovepress.com

Nano-drug delivery systems, in particular, have shown significant promise for delivering natural products. dovepress.com These systems, which include nanoparticles, liposomes, and micelles, can improve the solubility and stability of hydrophobic compounds like this compound, protect them from degradation, and enable controlled and targeted release. dovepress.comresearchgate.net

Key advantages of advanced drug delivery systems include:

Enhanced Bioavailability: By encapsulating the drug, these systems can improve its absorption and circulation time in the body. dovepress.com

Targeted Delivery: The surface of nanoparticles can be modified with specific ligands to direct the drug to the desired site of action, thereby increasing its efficacy and reducing off-target side effects. researchgate.net

Controlled Release: These systems can be designed to release the drug in a sustained manner over an extended period, which can improve patient compliance by reducing the frequency of administration. openaccessgovernment.org

Recent advancements have led to the development of innovative systems, such as self-assembling drug depots that can release medication gradually over months or even years. openaccessgovernment.org While these technologies are still in the preclinical stages of development, they hold immense potential for improving the delivery of compounds like this compound. openaccessgovernment.org Future research should focus on developing and evaluating specific formulations of this compound within these advanced delivery systems to assess their performance in relevant preclinical models. researchgate.net

Emerging Therapeutic Concepts and Applications Based on this compound Scaffold

The unique chemical structure of this compound serves as a valuable scaffold for the development of new therapeutic agents with a wide range of potential applications. The diverse biological activities reported for this compound and related compounds, including antioxidant, anti-inflammatory, and antimicrobial properties, suggest that its core structure can be modified to create novel drugs with improved potency and selectivity. researchgate.netnih.govresearchgate.net